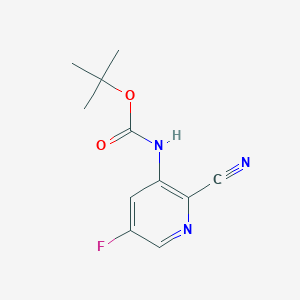

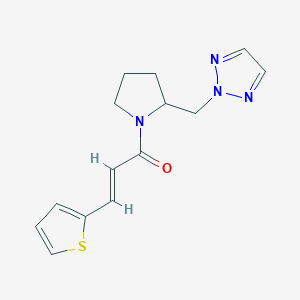

![molecular formula C24H25N5O4 B3016281 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946232-09-3](/img/structure/B3016281.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives is well-documented in the provided literature. For instance, the first paper describes the synthesis of N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives, which involves the use of NMR and mass spectral analysis to confirm the chemical structures of the synthesized compounds . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied, considering the structural similarities in the piperazine moiety.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a common feature in many pharmacologically active compounds. The papers do not directly analyze the molecular structure of the specific compound mentioned, but they do provide structural confirmation of related compounds through NMR and mass spectral analysis . These techniques could be used to deduce the structure of the compound as well.

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions specific to the compound of interest. However, they do mention the evaluation of similar compounds for biological activities, which implies that these compounds can interact with biological targets through various chemical reactions . The piperazine core is known to be versatile in chemical reactions, often forming the basis for further functionalization and interaction with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the papers do discuss the properties of similar compounds, such as their cytotoxic activities and antimycobacterial activities, which are indicative of their chemical behavior and potential interactions with biological systems . These properties are crucial for understanding the compound's potential as a pharmacological agent.

Relevant Case Studies

The papers provided include case studies of the synthesized compounds' biological activities. For example, the first paper reports on the in vitro anticancer activities of the synthesized derivatives against human cancer cell lines, with some compounds showing potent cytotoxic activities . The second paper discusses the antimycobacterial activity of novel piperazine appended dibenzo[b,d]thiophene-1,2,3-triazoles against Mycobacterium tuberculosis, with certain analogues demonstrating potent activity . These case studies are relevant as they provide a context for the potential applications of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide and its derivatives play a significant role in the synthesis of various novel compounds with potential pharmacological activities. For instance, a study by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the versatility of such chemical structures in drug development (Abu‐Hashem et al., 2020).

Radioligand Development

Compounds structurally similar to this compound are used in radioligand development for imaging studies. Kügler et al. (2011) developed new dopamine receptor D4 ligands for potential application in positron emission tomography (PET) imaging, illustrating the compound's utility in neuroimaging and neuropharmacology research (Kügler et al., 2011).

Antimicrobial Activity

Derivatives of this compound also show potential in antimicrobial applications. Babu et al. (2015) synthesized N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which were evaluated for their antibacterial activity, highlighting the compound's role in the development of new antimicrobial agents (Babu et al., 2015).

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-17-25-22(16-23(26-17)33-19-5-3-2-4-6-19)28-9-11-29(12-10-28)24(30)27-18-7-8-20-21(15-18)32-14-13-31-20/h2-8,15-16H,9-14H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLPIJPDLWRDBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

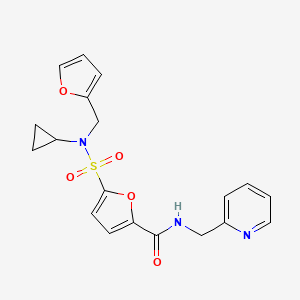

![3-[Methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate](/img/structure/B3016199.png)

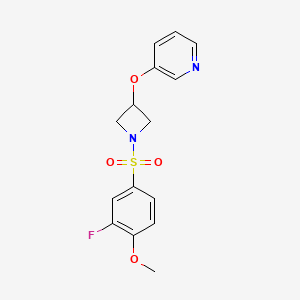

![[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B3016203.png)

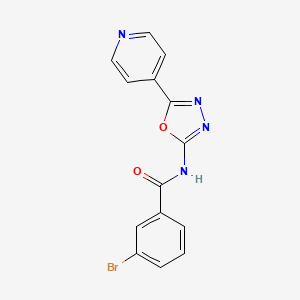

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B3016205.png)

![N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3016210.png)

amine hydrochloride](/img/structure/B3016214.png)

![2-[3-(4-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3016217.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyridine](/img/structure/B3016219.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3016220.png)